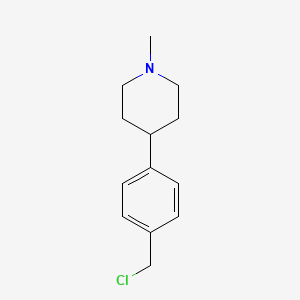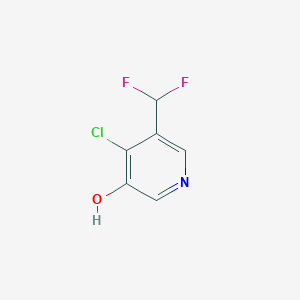
4-Chloro-5-(difluoromethyl)pyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-(difluoromethyl)pyridin-3-ol is a chemical compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chloro group at the fourth position, a difluoromethyl group at the fifth position, and a hydroxyl group at the third position on the pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and biological properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-(difluoromethyl)pyridin-3-ol typically involves the introduction of the chloro and difluoromethyl groups onto the pyridine ring. One common method involves the chlorination of a suitable pyridine precursor followed by the introduction of the difluoromethyl group through a difluoromethylation reaction. The hydroxyl group can be introduced through a subsequent hydroxylation step.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.
化学反応の分析
Types of Reactions: 4-Chloro-5-(difluoromethyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to form a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of 4-chloro-5-(difluoromethyl)pyridin-3-one.
Reduction: Formation of 5-(difluoromethyl)pyridin-3-ol.
Substitution: Formation of 4-amino-5-(difluoromethyl)pyridin-3-ol or 4-thio-5-(difluoromethyl)pyridin-3-ol.
科学的研究の応用
4-Chloro-5-(difluoromethyl)pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides, due to its unique chemical properties.
作用機序
The mechanism of action of 4-Chloro-5-(difluoromethyl)pyridin-3-ol depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of the difluoromethyl group can enhance the compound’s binding affinity and selectivity for its target, thereby increasing its potency and efficacy.
類似化合物との比較
4-Chloro-5-(difluoromethyl)pyridin-3-ol can be compared with other similar compounds, such as:
4-Chloro-3-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
5-Chloro-2-(difluoromethyl)pyridine: Similar structure but with the chloro and difluoromethyl groups at different positions.
3-Chloro-5-(difluoromethyl)pyridin-2-ol: Similar structure but with the hydroxyl group at a different position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and difluoromethyl groups on the pyridine ring can enhance its stability and lipophilicity, making it a valuable compound for various applications.
特性
分子式 |
C6H4ClF2NO |
|---|---|
分子量 |
179.55 g/mol |
IUPAC名 |
4-chloro-5-(difluoromethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H4ClF2NO/c7-5-3(6(8)9)1-10-2-4(5)11/h1-2,6,11H |
InChIキー |
JFWOMMDOTKYKDD-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C=N1)O)Cl)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


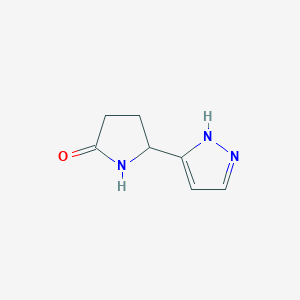

![4-(Methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B15222299.png)
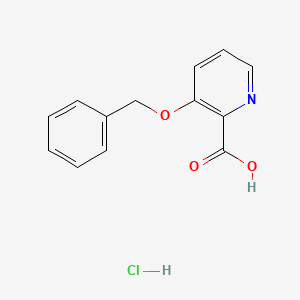




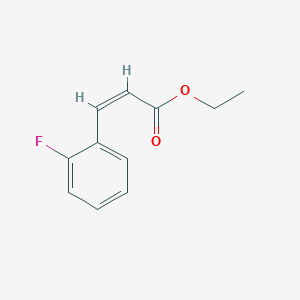
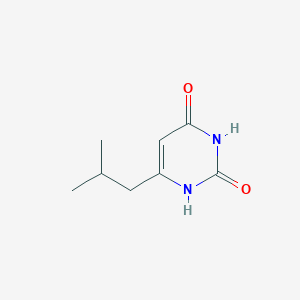
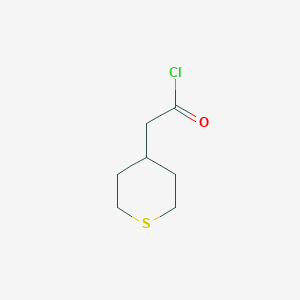

![Imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B15222338.png)
